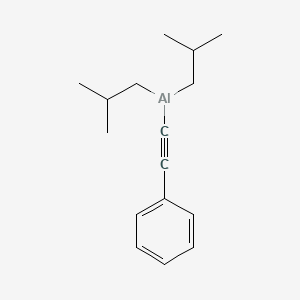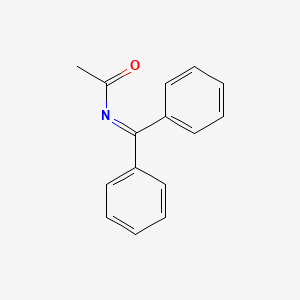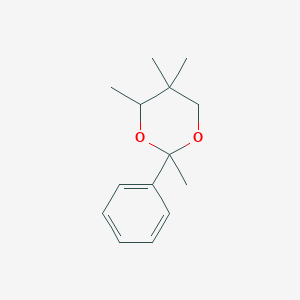
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid: is an organic compound with the molecular formula C16H12O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid typically involves the reaction of 2,7-dibromo-9,10-dihydrophenanthrene with carbon monoxide and an alcohol in the presence of a base and a palladium-phosphine catalyst . This method allows for high yield and selectivity from inexpensive raw materials through simple reaction steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar catalytic processes as those used in laboratory synthesis, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic nature of the compound allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Halogenated derivatives of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex polycyclic aromatic compounds.
Biology and Medicine: Research has explored its potential as a scaffold for drug design, particularly in the development of inhibitors for enzymes such as the 3CLpro enzyme, which is relevant in COVID-19 therapy .
Industry: In industrial applications, the compound’s derivatives are used in the synthesis of dyes, pigments, and other materials that require stable aromatic structures.
Mécanisme D'action
The mechanism by which 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biological process it catalyzes . The pathways involved can vary but often include key signaling and metabolic pathways relevant to the enzyme’s function.
Comparaison Avec Des Composés Similaires
9,10-Dihydrophenanthrene: A simpler derivative without the carboxylic acid groups.
Phenanthrene-2,7-dicarboxylic acid: Lacks the dihydro modification but contains the same carboxylic acid groups.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Features a different substitution pattern and functional groups.
Uniqueness: 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
25401-08-5 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
9,10-dihydrophenanthrene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-3-5-13-9(7-11)1-2-10-8-12(16(19)20)4-6-14(10)13/h3-8H,1-2H2,(H,17,18)(H,19,20) |
Clé InChI |
WVDLFYMZHGPTIT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



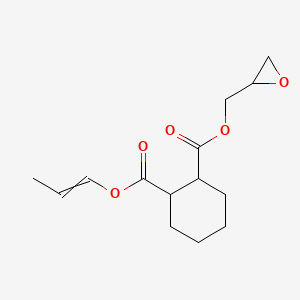

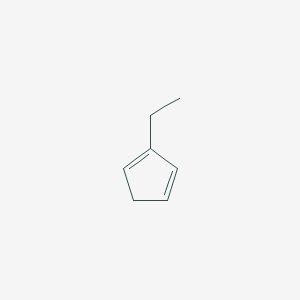
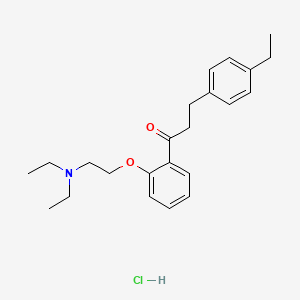
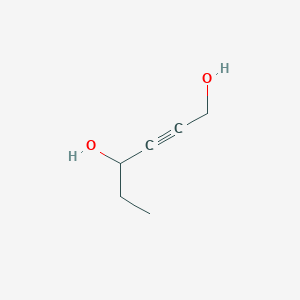
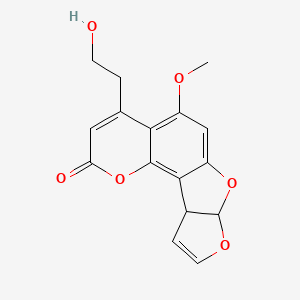

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
